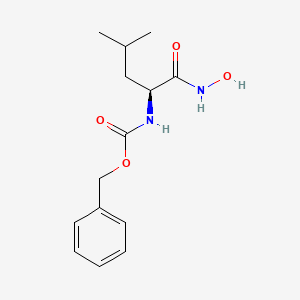
Benzyloxycarbonylleucyl-hydroxamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Benzyloxycarbonylleucyl-hydroxamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyloxycarbonyl-leucine with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under mild conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction rates and product purity .
化学反応の分析
Benzyloxycarbonylleucyl-hydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamate moiety. Common reagents used in these reactions include phosphorus trichloride, hydroxylamine, and various bases
科学的研究の応用
Benzyloxycarbonylleucyl-hydroxamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor of metalloproteases and other enzymes, making it useful in studying enzyme mechanisms.
作用機序
The mechanism of action of benzyloxycarbonylleucyl-hydroxamate involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloproteases and other enzymes that require metal ions for their catalytic activity . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .
類似化合物との比較
Benzyloxycarbonylleucyl-hydroxamate is similar to other hydroxamate derivatives such as vorinostat, marimastat, and deferoxamine . it is unique in its specific structure and the particular enzymes it inhibits. For example:
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Marimastat: A broad-spectrum metalloprotease inhibitor.
Deferoxamine: An iron chelator used to treat iron overload conditions. These compounds share the hydroxamate moiety but differ in their specific applications and targets
特性
CAS番号 |
66179-55-3 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)8-12(13(17)16-19)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChIキー |
REYWRBIAVGFTAA-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


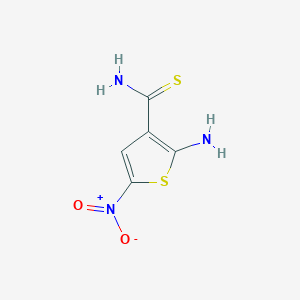

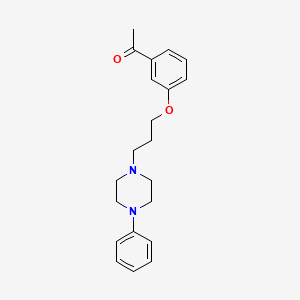
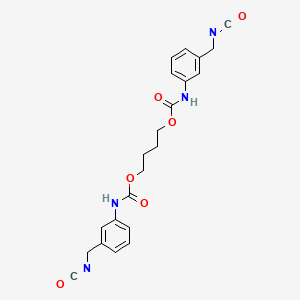

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
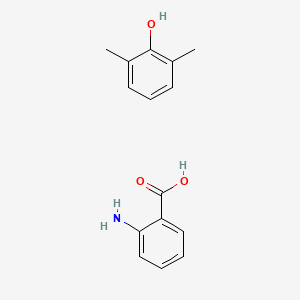
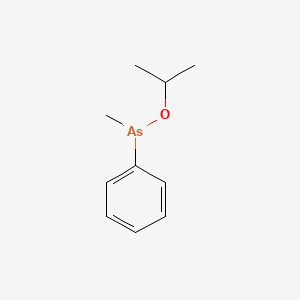
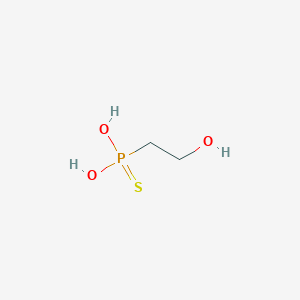
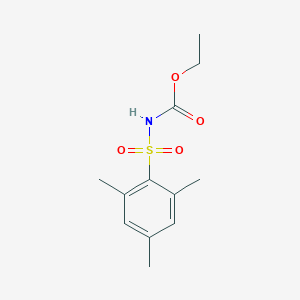
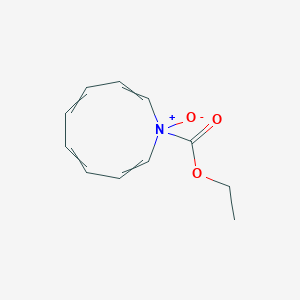
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
